molecular formula C8H15NO2 B1591035 1,4-Dioxaspiro[4.5]decan-8-amine CAS No. 97096-16-7

1,4-Dioxaspiro[4.5]decan-8-amine

Cat. No.: B1591035
CAS No.: 97096-16-7
M. Wt: 157.21 g/mol
InChI Key: KDAFVGCPLFJMHY-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-8-amine is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to a decane backbone with an amine group at the 8th position

Scientific Research Applications

1,4-Dioxaspiro[4.5]decan-8-amine has several applications in scientific research:

Safety and Hazards

“1,4-Dioxaspiro[4.5]decan-8-amine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary targets of 1,4-Dioxaspiro[4.5]decan-8-amine are currently unknown. This compound is a relatively new chemical entity and research into its biological targets is ongoing .

Mode of Action

The mode of action of 1,4-Dioxaspiro[4As a novel compound, its interactions with biological targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by 1,4-Dioxaspiro[4It has been synthesized via palladium-catalysed aminocarbonylation , suggesting that it may interact with biochemical pathways involving palladium-catalysed reactions.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Dioxaspiro[4Its impact on bioavailability is currently unknown . The compound has a molecular weight of 157.21 , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 1,4-Dioxaspiro[4As a new compound, its effects at the molecular and cellular level are subjects of ongoing research .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound at room temperature , suggesting that temperature can affect its stability. Furthermore, the compound’s solid physical state may also influence its solubility and therefore its bioavailability and efficacy.

Chemical Reactions Analysis

1,4-Dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,4-Dioxaspiro[4.5]decan-8-amine can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring size and the presence of an amine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAFVGCPLFJMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562412
Record name 1,4-Dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97096-16-7
Record name 1,4-Dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxa-spiro[4.5]dec-8-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ammonia gas was bubbled into a solution of 1,4-dioxaspiro[4.5]decan-8-one (31.2 g, 199.77 mmol, 1.00 equiv) in methanol (300 mL). The resulting solution was stirred for 8 hrs at 0-10° C. This was followed by the addition of sodium borohydride (11.4 g, 301.35 mmol, 1.51 equiv) in several batches at 0-10° C. The resulting solution was stirred for 1 h at room temperature. The resulting solution was diluted with 50 mL of water. The resulting solution was extracted with 4×300 mL of dichloromethane and the organic layers combined. The resulting mixture was washed with 2×100 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum to yield 20 g (64%) of 1,4-dioxaspiro[4.5]decan-8-amine as colorless oil.
Quantity
0 (± 1) mol
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31.2 g
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reactant
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300 mL
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11.4 g
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50 mL
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Synthesis routes and methods II

Procedure details

20% Palladium hydroxide (1.00 g) was carefully wetted down under nitrogen with methanol (50 mL) then N-(phenylmethyl)-1,4-Dioxaspiro[4.5]decan-8-amine (7.91 g) in methanol (50 mL) was added. The mixture was hydrogenated on a Parr shaker for 20 hours. Worked up by filtering off the catalyst under nitrogen through fiberglass filter paper. The filtrate was stripped to give 1,4-dioxaspiro[4.5]decan-8-amine (6.40 g) as an oily solid. Yield=100%. LCMS detects (M+H)+=158.1.
Quantity
7.91 g
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reactant
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50 mL
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solvent
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1 g
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catalyst
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50 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a solution of 1,4-dioxaspiro[4.5]decan-8-one oxime (68 g, 400 mmol) in ethanol (200 mL) was added Raney Nickel as a suspension in ethanol (52 mL). The resulting mixture was shaken at 50 psi of hydrogen for 18 hours. The reaction was filtered and concentrated in vacuo to give 57.5g of 1,4-dioxaspiro[4.5]dec-8-ylamine.
Quantity
68 g
Type
reactant
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200 mL
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solvent
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0 (± 1) mol
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catalyst
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52 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Benzyl-(1,4-dioxa-spiro[4.5]dec-8-yl)-amine (6.4 mmol) was dissolved in EtOH (10 ml) and hydrogenated under nitrogen with Pd(C) 340 mg (0.32 mmol) with stirring overnight at RT. The reaction mixture was filtered out over Celite and washed with CH2Cl2. After removal of the solvent, the product 1,4-dioxa-spiro[4.5]dec-8-ylamine 824 mg (82% of theoretical) was obtained.
Quantity
6.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(C)
Quantity
340 mg
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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